molecular formula C9H14N2O3 B15053034 6-(Diethoxymethyl)pyrimidin-4-ol

6-(Diethoxymethyl)pyrimidin-4-ol

Cat. No.: B15053034
M. Wt: 198.22 g/mol
InChI Key: XMBUYMQJFXTNDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethoxymethyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with diethoxymethylating agents under controlled conditions. For instance, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing dimethylformamide (DMF) provides a dechlorinated product, which can then be reacted with respective aryl amines in refluxing isopropanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

6-(Diethoxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-(Diethoxymethyl)pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(Diethoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxypyrimidine: Similar in structure but with hydroxyl groups at positions 4 and 6.

    4,6-Diaminopyrimidine: Contains amino groups at positions 4 and 6.

    6-Chloropyrimidin-4-ol: Chlorine atom at position 6 instead of the diethoxymethyl group.

Uniqueness

6-(Diethoxymethyl)pyrimidin-4-ol is unique due to its diethoxymethyl group at position 6, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

4-(diethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O3/c1-3-13-9(14-4-2)7-5-8(12)11-6-10-7/h5-6,9H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

XMBUYMQJFXTNDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=O)NC=N1)OCC

Origin of Product

United States

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